molecular formula C16H17NO5 B3749821 2-ethoxyethyl 4-(2-furoylamino)benzoate

2-ethoxyethyl 4-(2-furoylamino)benzoate

Cat. No. B3749821
M. Wt: 303.31 g/mol
InChI Key: YMIDLAYOCPKMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-(2-furoylamino)benzoate, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed to treat various medical conditions such as hypertension, congestive heart failure, and renal failure. This compound is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle, resulting in increased urine output and decreased fluid retention.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(2-furoylamino)benzoate involves its ability to inhibit the Na+/K+/2Cl- cotransporter in the ascending loop of Henle. This results in increased excretion of sodium, chloride, and water in the urine, leading to decreased fluid retention and edema.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-(2-furoylamino)benzoate has been shown to have several biochemical and physiological effects on the body. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypocalcemia. Additionally, 2-ethoxyethyl 4-(2-furoylamino)benzoate can lead to dehydration, metabolic alkalosis, and hyperuricemia.

Advantages and Limitations for Lab Experiments

2-ethoxyethyl 4-(2-furoylamino)benzoate is a widely used diuretic drug that has several advantages and limitations for use in laboratory experiments. One of the advantages is its ability to rapidly induce diuresis and reduce fluid retention, making it an ideal tool for studying the effects of fluid balance on various physiological processes. However, 2-ethoxyethyl 4-(2-furoylamino)benzoate also has several limitations, including its potential to cause electrolyte imbalances and dehydration, which can confound experimental results.

Future Directions

There are several future directions for research on 2-ethoxyethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, further studies are needed to investigate the potential use of 2-ethoxyethyl 4-(2-furoylamino)benzoate in the treatment of other medical conditions, such as acute kidney injury and hypertension. Finally, more research is needed to better understand the mechanism of action of 2-ethoxyethyl 4-(2-furoylamino)benzoate and its effects on various physiological processes.

Scientific Research Applications

2-ethoxyethyl 4-(2-furoylamino)benzoate has been extensively studied in the scientific community for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing blood pressure, edema, and fluid retention in patients with congestive heart failure and renal failure. Additionally, 2-ethoxyethyl 4-(2-furoylamino)benzoate has also been investigated for its potential use in treating acute pulmonary edema, hypercalcemia, and hyperkalemia.

properties

IUPAC Name

2-ethoxyethyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-10-11-22-16(19)12-5-7-13(8-6-12)17-15(18)14-4-3-9-21-14/h3-9H,2,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIDLAYOCPKMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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